rac-(1R,2R)-2-cyanocyclobutane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-cyanocyclobutane-1-carboxylic acid: is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-cyanocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbenes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-cyanocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,2R)-2-cyanocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereochemical studies.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-cyanocyclobutane-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions with molecular targets, influencing biological pathways.
Comparison with Similar Compounds
- rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
Comparison: rac-(1R,2R)-2-cyanocyclobutane-1-carboxylic acid is unique due to its specific structural features, such as the presence of a nitrile group and a cyclobutane ring
Properties
CAS No. |
1903425-85-3 |
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Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(1R,2R)-2-cyanocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
IGBHPXFFSBIMKR-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1C#N)C(=O)O |
Canonical SMILES |
C1CC(C1C#N)C(=O)O |
Origin of Product |
United States |
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